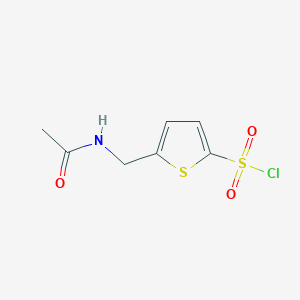

5-(acetamidomethyl)thiophene-2-sulfonyl Chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(acetamidomethyl)thiophene-2-sulfonyl Chloride is a synthetic compound with the molecular formula C7H8ClNO3S2 and a molecular weight of 253.73 g/mol . This compound is characterized by the presence of a thiophene ring substituted with an acetamidomethyl group and a sulfonyl chloride group. It is typically used in various fields of research and industry due to its unique chemical properties .

Méthodes De Préparation

The synthesis of 5-(acetamidomethyl)thiophene-2-sulfonyl Chloride involves the reaction of 5-acetamidomethylthiophene-2-sulfonic acid with thionyl chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the sulfonyl chloride group. The reaction can be represented as follows:

5-acetamidomethylthiophene-2-sulfonic acid+thionyl chloride→5-(acetamidomethyl)thiophene-2-sulfonyl chloride+SO2+HCl

Analyse Des Réactions Chimiques

5-(acetamidomethyl)thiophene-2-sulfonyl Chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives, respectively.

Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Oxidation and Reduction: The thiophene ring can undergo oxidation or reduction reactions under appropriate conditions.

Common reagents used in these reactions include amines, alcohols, thiols, and water. The major products formed from these reactions are sulfonamide, sulfonate ester, sulfonothioate derivatives, and sulfonic acid .

Applications De Recherche Scientifique

5-(acetamidomethyl)thiophene-2-sulfonyl Chloride has several applications in scientific research, including:

Mécanisme D'action

The mechanism of action of 5-(acetamidomethyl)thiophene-2-sulfonyl Chloride involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles to form covalent bonds, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .

Comparaison Avec Des Composés Similaires

5-(acetamidomethyl)thiophene-2-sulfonyl Chloride can be compared with other similar compounds, such as:

5-(acetamidomethyl)thiophene-2-sulfonamide: This compound contains a sulfonamide group instead of a sulfonyl chloride group.

5-(acetamidomethyl)thiophene-2-sulfonate ester: This compound contains a sulfonate ester group instead of a sulfonyl chloride group.

5-(acetamidomethyl)thiophene-2-sulfonothioate: This compound contains a sulfonothioate group instead of a sulfonyl chloride group.

Activité Biologique

5-(Acetamidomethyl)thiophene-2-sulfonyl chloride (CAS No. 859491-07-9) is a compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antibacterial properties, potential therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound features a thiophene ring substituted with an acetamidomethyl group and a sulfonyl chloride moiety. This unique structure contributes to its reactivity and biological properties.

Biological Activity Overview

The compound exhibits significant biological activities, particularly in the following areas:

- Antibacterial Activity : Research indicates that sulfonyl chlorides, including this compound, possess antibacterial properties against various Gram-positive and Gram-negative bacteria. The mechanism of action is primarily through the inhibition of bacterial cell wall synthesis and protein function.

- Anticancer Potential : Preliminary studies suggest that this compound may also exhibit anticancer activity by interfering with cellular signaling pathways involved in tumor growth and proliferation.

The antibacterial activity of this compound is attributed to its ability to form covalent bonds with bacterial proteins, disrupting their function. The sulfonyl chloride group is particularly reactive, allowing for the modification of amino acids in target proteins.

Minimum Inhibitory Concentration (MIC)

A study reported the MIC values for various bacterial strains, demonstrating the efficacy of this compound:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

| Streptococcus pneumoniae | 4 |

These results indicate that the compound exhibits potent antibacterial activity, particularly against Staphylococcus aureus, which is known for its resistance to multiple antibiotics.

In Vitro Studies

In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways.

Case Study: Breast Cancer Cell Lines

A case study focused on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value of approximately 15 µM. The study also noted morphological changes indicative of apoptosis.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the thiophene ring or the acetamidomethyl substituent can influence the potency and selectivity of the compound.

Key Findings

- Substituent Variation : Altering the position or nature of substituents on the thiophene ring can enhance antibacterial activity.

- Sulfonyl Group Modification : Substituting the sulfonyl chloride with other electrophilic groups may lead to improved reactivity and selectivity towards specific bacterial enzymes.

Propriétés

IUPAC Name |

5-(acetamidomethyl)thiophene-2-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO3S2/c1-5(10)9-4-6-2-3-7(13-6)14(8,11)12/h2-3H,4H2,1H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKVTZUOGCRXNQQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1=CC=C(S1)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40406941 |

Source

|

| Record name | 5-(acetamidomethyl)thiophene-2-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859491-07-9 |

Source

|

| Record name | 5-(acetamidomethyl)thiophene-2-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.